REACTION_CXSMILES
|
[CH3:1][NH:2][S:3]([NH:6][CH2:7][C:8]([O:10]CC)=O)(=[O:5])=[O:4].O(C(C)(C)C)[K]>CN(C=O)C>[CH3:1][N:2]1[C:8](=[O:10])[CH2:7][NH:6][S:3]1(=[O:5])=[O:4]
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with HCl/methanol (2 M)
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed in vacuo
|
Type
|
WASH
|
Details
|
the residue is washed with water
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CN1S(NCC1=O)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 mg | |
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |